molecular formula C16H18N4O3 B14089895 Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate

Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B14089895
M. Wt: 314.34 g/mol
InChI Key: JETRWRQOKMNVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate is a compound that features a piperazine ring substituted with an imidazole moiety and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of piperazine with imidazole derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the imidazole and piperazine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in biological systems, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate is unique due to the presence of both the imidazole and piperazine rings, which confer a combination of properties from both moieties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

benzyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H18N4O3/c21-15(20-7-6-17-13-20)18-8-10-19(11-9-18)16(22)23-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2

InChI Key

JETRWRQOKMNVQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)N2C=CN=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.